molecular formula C26H32N2O3S B4297672 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide

3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide

Cat. No. B4297672
M. Wt: 452.6 g/mol
InChI Key: VLFYYQFTNIUKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide, also known as A-769662, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy homeostasis.

Mechanism of Action

3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide activates AMPK, which is a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as low energy levels, and promotes energy conservation by inhibiting anabolic pathways and activating catabolic pathways. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide activates AMPK by binding to the γ-subunit of the enzyme, which results in conformational changes that promote phosphorylation of the α-subunit.
Biochemical and Physiological Effects:
Activation of AMPK by 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has been shown to have several biochemical and physiological effects. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has been shown to increase glucose uptake in skeletal muscle and adipose tissue, which can improve glucose homeostasis in diabetic patients. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has also been shown to increase fatty acid oxidation and decrease lipogenesis, which can lead to weight loss and improved lipid profiles. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and can be administered orally or intraperitoneally. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has also been shown to have good bioavailability and pharmacokinetic properties. However, 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, such as AKT and mTOR, which can complicate data interpretation. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide is also a relatively new compound, and its long-term safety and efficacy have not been fully established.

Future Directions

There are several future directions for research on 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide. One area of interest is the development of more selective AMPK activators that do not have off-target effects on other kinases. Another area of interest is the investigation of the potential therapeutic applications of 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide in metabolic disorders, such as obesity and type 2 diabetes. Additionally, the long-term safety and efficacy of 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide need to be established in preclinical and clinical studies.

Scientific Research Applications

3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. 3-({[1-(1-adamantyl)propyl]amino}sulfonyl)-N-phenylbenzamide has also been studied for its potential to treat metabolic disorders, such as obesity and type 2 diabetes.

properties

IUPAC Name

3-[1-(1-adamantyl)propylsulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O3S/c1-2-24(26-15-18-11-19(16-26)13-20(12-18)17-26)28-32(30,31)23-10-6-7-21(14-23)25(29)27-22-8-4-3-5-9-22/h3-10,14,18-20,24,28H,2,11-13,15-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFYYQFTNIUKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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